molecular formula C11H21N3O2 B12672435 N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol CAS No. 90367-45-6

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

Cat. No.: B12672435
CAS No.: 90367-45-6
M. Wt: 227.30 g/mol
InChI Key: YQYMKPAKHGOCKJ-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a compound that combines three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH type anion exchange resin. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 Mpa to 25 Mpa . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is commonly synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation reactions, often resulting in the formation of corresponding amides or imines.

    Reduction: This compound can be reduced to form simpler amines.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Amides, imines.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can form imine linkages through condensation reactions with aldehydes, leading to the formation of stable crosslinked networks . These interactions are crucial for its applications in polymer chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is unique due to its combination of amine, aldehyde, and phenol functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific and industrial fields.

Properties

CAS No.

90367-45-6

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

InChI

InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2

InChI Key

YQYMKPAKHGOCKJ-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)O.C(CNCCN)N

Related CAS

55552-95-9
68583-68-6

Origin of Product

United States

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